![molecular formula C15H11N3O4 B277904 N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide](/img/structure/B277904.png)
N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide, also known as MNQF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MNQF has been found to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In
Wirkmechanismus
The mechanism of action of N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide is not fully understood. However, it has been suggested that N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide may exert its antimicrobial activity by inhibiting bacterial cell wall synthesis or disrupting bacterial membrane integrity. Additionally, N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide may exert its antitumor activity by inducing apoptosis or inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide has been found to exhibit various biochemical and physiological effects. For example, N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide has several advantages for lab experiments, including its potent antimicrobial, antitumor, and anti-inflammatory properties. However, N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide. One potential direction is the development of new antibiotics based on N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide and its potential applications in cancer therapy and the treatment of inflammatory diseases. Furthermore, the development of new methods for the synthesis and purification of N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide may lead to improved yields and reduced toxicity.
Synthesemethoden
N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide can be synthesized through a multistep process involving the reaction of 2-methylquinoline-8-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 5-nitrofuran-2-amine. The final product is obtained through the amidation of the resulting acid chloride with ammonia.
Wissenschaftliche Forschungsanwendungen
N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide has been found to exhibit potent antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. Additionally, N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide has been shown to possess antitumor activity against various cancer cell lines, making it a potential candidate for cancer therapy. Furthermore, N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
Produktname |
N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide |
---|---|
Molekularformel |
C15H11N3O4 |
Molekulargewicht |
297.26 g/mol |
IUPAC-Name |
N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C15H11N3O4/c1-9-5-6-10-3-2-4-11(14(10)16-9)17-15(19)12-7-8-13(22-12)18(20)21/h2-8H,1H3,(H,17,19) |
InChI-Schlüssel |
CHRKORNFXJFWIB-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(O3)[N+](=O)[O-])C=C1 |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(O3)[N+](=O)[O-])C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.